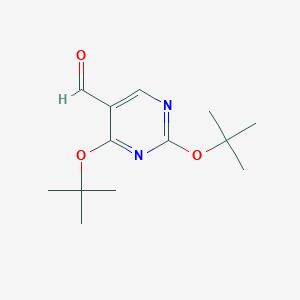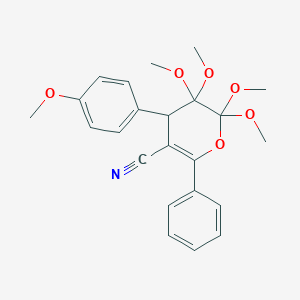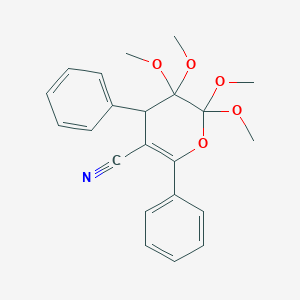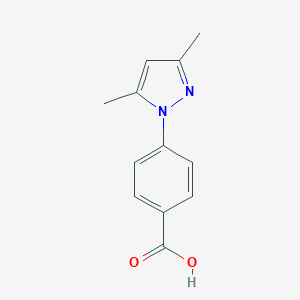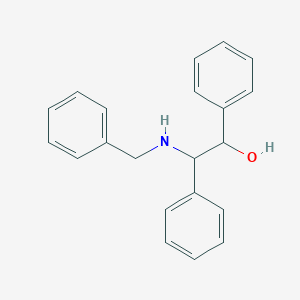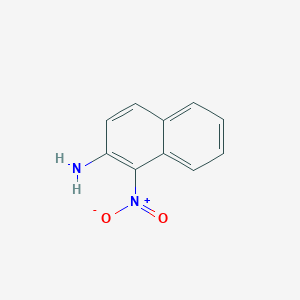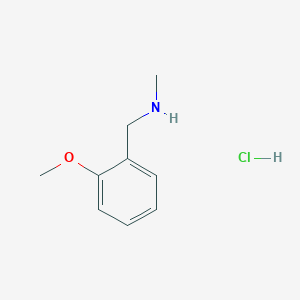
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an analytical reference standard categorized as a piperazine . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is represented by the formula C11H16N2O • HCl . The InChI code for this compound is InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride include a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Phosphorus-containing Polymers in Biomedical Applications
One potentially relevant area of research that may align with the broader scope of your inquiry is the development and application of phosphorus-containing polymers for biomedical purposes. These materials have garnered interest due to their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for a variety of medical applications including dentistry, regenerative medicine, and drug delivery. A notable compound in this category is 2-methacryloyloxyethyl phosphorylcholine (MPC), which mimics the structure of phospholipids, offering promising prospects for the development of (co)polymers containing phosphorylcholine (Monge et al., 2011).
Neurotoxicity of Related Compounds
The neurotoxicity of substituted amphetamines, such as methamphetamine (METH) and methylenedioxymethamphetamine (MDMA), has been extensively studied. These substances cause long-lasting deficits in brain dopamine and serotonin, among other effects, highlighting the importance of understanding the neurochemical impact of related compounds (Seiden, Lew, & Malberg, 2009).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDCCXFZHIKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

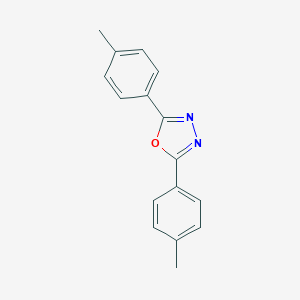
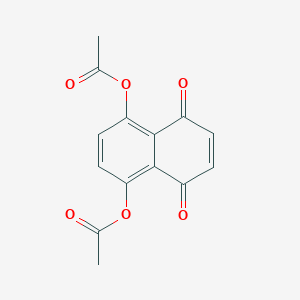
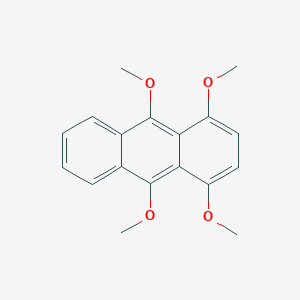
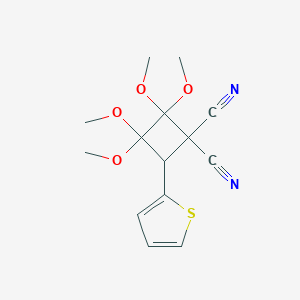
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
